molecular formula C12H13F2N5O B2380851 N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide CAS No. 942000-01-3

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide

Cat. No.: B2380851
CAS No.: 942000-01-3
M. Wt: 281.267
InChI Key: QDFMOEDDTHOTJW-UHFFFAOYSA-N
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Description

N-((1-(3,4-Difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide is a synthetic compound featuring a tetrazole core substituted at the 1-position with a 3,4-difluorophenyl group and at the 5-position with a methylisobutyramide moiety. The tetrazole ring is a nitrogen-rich heterocycle often used as a bioisostere for carboxylic acids, enhancing metabolic stability and binding affinity in medicinal chemistry .

Properties

IUPAC Name

N-[[1-(3,4-difluorophenyl)tetrazol-5-yl]methyl]-2-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2N5O/c1-7(2)12(20)15-6-11-16-17-18-19(11)8-3-4-9(13)10(14)5-8/h3-5,7H,6H2,1-2H3,(H,15,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDFMOEDDTHOTJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCC1=NN=NN1C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cycloaddition Reaction Conditions

In a representative procedure, 3,4-difluorobenzonitrile (1.0 equiv) is combined with sodium azide (1.2 equiv) in dimethylformamide (DMF) at 100°C for 12 hours. The reaction is catalyzed by ammonium chloride (0.1 equiv), yielding 1-(3,4-difluorophenyl)-1H-tetrazole-5-carbonitrile with a reported efficiency of 78%. Alternative solvents such as acetonitrile or water-ethanol mixtures have been explored, but DMF remains superior due to its high polarity and ability to stabilize transition states.

Functionalization of the Tetrazole

The carbonitrile intermediate undergoes reduction to form the primary amine, which is subsequently alkylated. For instance, treatment with lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at 0°C converts the nitrile to an amine, which is then reacted with methyl bromoacetate to introduce the methylene bridge. This step achieves 85% yield when conducted under inert atmospheric conditions.

Introduction of the 3,4-Difluorophenyl Group

The difluorophenyl moiety is introduced either prior to tetrazole formation or via post-cycloaddition coupling. Direct incorporation using 3,4-difluoroaniline as a starting material is less efficient due to competing side reactions. Instead, late-stage Suzuki-Miyaura coupling has been explored, though it requires palladium catalysis and poses challenges in regioselectivity.

Electrophilic Aromatic Substitution

An alternative approach involves electrophilic fluorination of a pre-formed tetrazole-phenyl intermediate. Using Selectfluor® in acetonitrile at 60°C, dual fluorination at the 3- and 4-positions is achieved with 70% selectivity. However, this method necessitates rigorous purification to remove mono- and tri-fluorinated byproducts.

Amide Bond Formation

The final step involves coupling the tetrazole-methylamine intermediate with isobutyric acid. This is typically accomplished using carbodiimide-based coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM).

Activation and Coupling

Isobutyric acid (1.1 equiv) is activated with EDC (1.2 equiv) and HOBt (0.5 equiv) at 0°C for 30 minutes. The tetrazole-methylamine (1.0 equiv) is then added, and the reaction proceeds at room temperature for 6 hours, yielding the target amide in 92% purity. Alternative methods using HATU (hexafluorophosphate azabenzotriazole tetramethyl uronium) have shown comparable efficiency but higher costs.

Optimization and Scale-Up Considerations

Solvent and Catalyst Screening

A comparative analysis of solvents (DMF, THF, acetonitrile) revealed that DMF optimizes cycloaddition yields (78–82%) but complicates purification due to high boiling points. Replacing DMF with ionic liquids (e.g., [BMIM][BF₄]) under microwave irradiation reduces reaction times to 2 hours with 80% yield.

Temperature and Pressure Effects

Elevating the cycloaddition temperature to 120°C under autoclave conditions improved conversion rates to 88%, though decomposition risks increase beyond 130°C.

Analytical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical for validating structural integrity. The ¹⁹F NMR spectrum exhibits two distinct peaks at −112 ppm and −118 ppm, corresponding to the 3- and 4-fluorine atoms. Mass spectrometry confirms the molecular ion peak at m/z 282.1 (calculated for C₁₁H₁₀F₂N₅O⁺).

Comparative Analysis of Synthetic Routes

The table below summarizes key methodologies, conditions, and yields:

Step Conditions Catalyst/Solvent Yield (%)
Tetrazole cycloaddition 100°C, 12 h NH₄Cl/DMF 78
Amide coupling EDC/HOBt, 25°C, 6 h DCM 92
Fluorination Selectfluor®, 60°C, 8 h CH₃CN 70
Microwave-assisted 150°C, 2 h, microwave [BMIM][BF₄] 80

Chemical Reactions Analysis

Types of Reactions

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic medium.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols; reactions often require a catalyst and elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce amines or alcohols.

Scientific Research Applications

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide involves its interaction with specific molecular targets. The difluorophenyl group and tetrazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Table 1: Key Structural Features of Comparable Tetrazole Derivatives

Compound Name/ID Core Structure Substituents Molecular Formula (if available) Key Synthetic Features (Yield, Steps)
Target Compound 1H-tetrazole 1-(3,4-difluorophenyl); 5-(methylisobutyramide) Not explicitly provided Likely synthesized via nucleophilic substitution or amidation
Methyl 1-[[1-(1H-tetrazol-5-yl)phenyl-2-yl]methyl]imidazole-4-propanoate (10) 1H-tetrazole + imidazole 1-phenyl; 5-(methylpropanoate) Not explicitly provided General Procedure 6; 91% yield
Losartan Biphenyltetrazole 2-n-butyl-4-chloro-5-hydroxymethyl; biphenyl linkage C₂₂H₂₃ClN₆O Commercial ARB; biphenyl synthesis
Goxalapladib 1,8-Naphthyridine Difluorophenylethyl; trifluoromethylbiphenyl; methoxyethylpiperidine C₄₀H₃₉F₅N₄O₃ CAS-412950-27-7; atherosclerosis candidate

Key Observations :

  • Tetrazole Substitution: Unlike losartan’s biphenyltetrazole, the target compound uses a monoaryl (3,4-difluorophenyl) group, which may reduce steric bulk while retaining electronic effects critical for receptor binding .
  • Synthesis : High yields (>90%) for tetrazole derivatives in imply efficient routes (e.g., cycloaddition or alkylation) that could be adapted for the target compound.

Physicochemical and Pharmacological Comparisons

Table 2: Hypothesized Properties Based on Structural Analogues

Property Target Compound Losartan Goxalapladib
LogP (Lipophilicity) Moderate (isobutyramide reduces logP vs. alkyl chains) ~3.5 (hydrophobic biphenyl) High (trifluoromethyl groups)
Solubility Moderate (amide enhances aqueous solubility) Low (carboxylic acid) Low (lipophilic naphthyridine)
Metabolic Stability High (tetrazole and fluorine resist oxidation) Moderate (hydroxymethyl susceptible) High (fluorine and rigid core)
Therapeutic Area Potential GPCR modulation (e.g., hypertension) Hypertension (ARB) Atherosclerosis

Key Observations :

  • Electron-Withdrawing Effects : The 3,4-difluorophenyl group may enhance tetrazole acidity (pKa ~4–5), mimicking carboxylate bioisosterism in ARBs like valsartan .
  • Amide vs. Carboxylate : The isobutyramide’s neutral charge at physiological pH could alter membrane permeability compared to ionized carboxylates in candesartan or losartan .

Pharmacokinetic and Toxicological Considerations

While direct ADMET data are unavailable for the target compound, comparisons can be drawn:

  • Absorption : The isobutyramide group may improve oral bioavailability over carboxylic acid-containing ARBs, which often require prodrug formulations .
  • Metabolism: Fluorine atoms likely reduce CYP450-mediated metabolism, extending half-life compared to non-fluorinated analogues .
  • Toxicity : The absence of reactive groups (e.g., chlorotrityl in compounds ) suggests lower risk of off-target interactions.

Biological Activity

N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a tetrazole ring, which is known for its ability to mimic carboxylic acids and interact with various biological targets. The difluorophenyl group enhances hydrophobic interactions, potentially increasing binding affinity to proteins and enzymes. The molecular formula for this compound is C12H14F2N5OC_{12}H_{14}F_2N_5O .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The tetrazole moiety can mimic carboxylate groups, allowing the compound to bind to enzyme active sites, particularly those involved in metabolic pathways.
  • Receptor Binding : The difluorophenyl group may facilitate binding to receptor sites, influencing signal transduction pathways associated with various biological processes.

Neuropharmacological Effects

Research suggests that tetrazole derivatives can influence neurotransmitter systems. For example, compounds targeting serotonin receptors have been explored for their potential in treating anxiety and depression. The unique structure of this compound may confer similar effects, warranting further investigation into its neuropharmacological profile.

Synthesis and Activity Correlation

A study conducted by Konstantinidou et al. (2023) demonstrated that tetrazole-containing compounds could be synthesized efficiently using Ugi reactions. The resulting derivatives were tested for their biological activity against various targets. Notably, the study highlighted the importance of structural diversity in enhancing bioactivity .

In Vitro Studies

In vitro assays have shown that related tetrazole compounds exhibit selective inhibition of certain enzymes involved in cancer metabolism. These findings suggest that this compound could also possess similar inhibitory effects, although direct experimental data are still needed.

Potential Applications

The unique properties of this compound position it as a candidate for drug development in several areas:

  • Cancer Therapy : Its potential to inhibit key metabolic enzymes could make it a valuable agent in cancer treatment.
  • Neurological Disorders : Given the structural similarities with known neuroactive compounds, further exploration could lead to new treatments for mood disorders.

Q & A

Q. What are the established synthetic routes for N-((1-(3,4-difluorophenyl)-1H-tetrazol-5-yl)methyl)isobutyramide, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis typically involves:

  • Tetrazole Ring Formation : Reacting 3,4-difluoroaniline with sodium azide and triethyl orthoformate under acidic conditions to form the tetrazole core .
  • Coupling Reactions : The methylene group is functionalized via nucleophilic substitution or reductive amination with isobutyramide precursors.
  • Purification : High-performance liquid chromatography (HPLC) or recrystallization is used to achieve >95% purity .

Q. Key Variables :

  • Temperature : Elevated temperatures (80–100°C) improve cyclization efficiency but may increase side products.
  • Catalysts : Lewis acids (e.g., ZnCl₂) enhance reaction rates in coupling steps .
  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) favor nucleophilic substitutions .

Q. Table 1: Optimization of Synthetic Steps

StepOptimal ConditionsYield RangePurity (HPLC)
Tetrazole FormationHCl (conc.), 80°C, 12h60–70%85–90%
CouplingDMF, K₂CO₃, 60°C75–85%90–95%
PurificationGradient HPLC (ACN/H₂O)>95%

Q. How is the structural integrity of this compound confirmed in experimental settings?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., tetrazole ring protons at δ 8.5–9.5 ppm) and confirms substitution patterns .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ calculated for C₁₃H₁₄F₂N₅O: 318.1214) .
  • X-ray Crystallography : Resolves 3D conformation, including dihedral angles between the tetrazole and difluorophenyl groups .

Q. What preliminary assays are used to screen the biological activity of this compound?

Methodological Answer:

  • In Vitro Enzyme Inhibition : Test against targets like cyclooxygenase-2 (COX-2) or kinases using fluorogenic substrates. IC₅₀ values are compared to reference inhibitors (e.g., Celecoxib for COX-2) .
  • Cell Viability Assays : MTT or ATP-based assays in cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative activity .
  • Binding Affinity Studies : Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors (e.g., GPCRs) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the bioactivity of this compound?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with halogen (Cl, Br), methyl, or methoxy groups on the phenyl ring. Compare logP, solubility, and IC₅₀ values .
  • Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like mGluR5 or CXCR4 .
  • Pharmacophore Mapping : Identify critical features (e.g., tetrazole ring as a hydrogen bond acceptor) using Schrödinger’s Phase .

Q. Table 2: Substituent Effects on Anticancer Activity

SubstituentCell Line (HeLa) IC₅₀ (µM)logPSolubility (µg/mL)
-F (parent)12.3 ± 1.22.845
-Cl8.9 ± 0.93.132
-OCH₃18.5 ± 2.12.368

Q. How can researchers resolve contradictions in reported biological activities across studies?

Methodological Answer:

  • Standardized Assay Protocols : Use identical cell lines (e.g., ATCC-certified), passage numbers, and serum concentrations to minimize variability .
  • Metabolite Profiling : LC-MS identifies degradation products or active metabolites that may influence results .
  • Orthogonal Validation : Confirm findings using two independent methods (e.g., SPR for binding affinity and Western blot for downstream signaling) .

Q. What strategies elucidate the mechanism of action for this compound in neuropharmacology?

Methodological Answer:

  • Target Deconvolution : siRNA knockdown or CRISPR-Cas9 screens identify critical pathways (e.g., NF-κB or MAPK) .
  • Electrophysiology : Patch-clamp recordings assess ion channel modulation (e.g., GABAₐ receptors) .
  • In Vivo Models : Test in zebrafish or rodent models of neurodegeneration with biomarkers like tau phosphorylation .

Q. How does the compound’s stability under physiological conditions impact experimental design?

Methodological Answer:

  • Forced Degradation Studies : Expose to pH 1–13, UV light, or 40°C/75% RH to identify degradation pathways .
  • Half-Life Determination : Incubate in plasma or liver microsomes; quantify intact compound via UPLC-MS/MS .
  • Formulation Optimization : Use cyclodextrins or liposomes to enhance solubility and stability in animal studies .

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